molecular formula C9H10N2 B12970987 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12970987
M. Wt: 146.19 g/mol
InChI Key: AEBCFWXWOVLUOG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of methyl groups at positions 4 and 6 enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method starts with the reaction of 2,6-dimethylpyridine with an appropriate reagent to form the pyrrole ring. This process often involves the use of strong bases and high temperatures to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-1H-pyrrolo[3,4-c]pyridine: Another isomer with similar biological activities.

    4,6-Dimethyl-1H-pyrrolo[2,3-c]pyridine: Differing in the position of the nitrogen atom in the pyridine ring.

    4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine: Another structural isomer with distinct chemical properties.

Uniqueness

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of nitrogen atoms and methyl groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-6-5-9-8(3-4-10-9)7(2)11-6/h3-5,10H,1-2H3

InChI Key

AEBCFWXWOVLUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)C(=N1)C

Origin of Product

United States

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